Neutral Antagonist Functional Signature: Differential Inverse Agonist Efficacies at Human Recombinant 5‑HT7 Receptors
In a direct head‑to‑head comparison measuring cAMP accumulation in CHO cells expressing human recombinant 5‑HT7(a) receptors, SB‑258719 exhibited no inverse agonist activity (i.e., behaved as a neutral antagonist), whereas SB‑258741 displayed partial inverse agonism and SB‑269970 exhibited quasi‑full inverse agonism relative to the reference full inverse agonist methiothepin [REFS‑1]. This functional divergence among chemically related 5‑HT7 antagonists is critical: compounds with inverse agonist activity suppress basal receptor signaling, while neutral antagonists like SB‑258719 do not alter constitutive activity.
| Evidence Dimension | Inverse agonist efficacy at human recombinant 5‑HT7(a) receptor (cAMP assay) |
|---|---|
| Target Compound Data | No inverse agonist activity (neutral antagonist) |
| Comparator Or Baseline | SB‑258741 (partial inverse agonist); SB‑269970 (quasi‑full inverse agonist); Methiothepin (full inverse agonist, reference) |
| Quantified Difference | Qualitative functional difference: neutral vs partial vs quasi‑full inverse agonist |
| Conditions | CHO cells expressing human recombinant 5‑HT7(a) receptor; cAMP accumulation measured |
Why This Matters
Procurement of a neutral antagonist is essential for experiments designed to interrogate constitutive 5‑HT7 receptor activity or where inverse agonism would confound interpretation of agonist/antagonist responses.
- [1] Mahé C, Loetscher E, Feuerbach D, Müller W, Seiler MP, Schoeffter P. Differential inverse agonist efficacies of SB‑258719, SB‑258741 and SB‑269970 at human recombinant serotonin 5‑HT7 receptors. Eur J Pharmacol. 2004;495(2‑3):97‑102. PMID: 15249157 View Source
